molecular formula C21H26N2O3 B2943318 2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2380058-31-9

2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2943318
CAS No.: 2380058-31-9
M. Wt: 354.45
InChI Key: ISDPDWPPVUNNPI-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of ether-linked piperidine derivatives. Compounds of this nature are often explored for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Ether linkage formation: The phenoxy and pyridinyl groups are introduced via nucleophilic substitution reactions, often using alkyl halides or sulfonates as intermediates.

    Final coupling: The key step involves coupling the piperidine derivative with the phenoxy and pyridinyl moieties under controlled conditions, often using catalysts or specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Exploration as a potential therapeutic agent for various conditions.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds of this nature may interact with receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.

    2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-amine: A similar compound with an amine group.

Uniqueness

The unique combination of the phenoxy, pyridinyl, and piperidine moieties in 2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-8-10-19(11-9-16)25-15-21(24)23-12-4-6-18(13-23)14-26-20-7-3-5-17(2)22-20/h3,5,7-11,18H,4,6,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDPDWPPVUNNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)COC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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